3-allyl-2,6-dimethyl-4-quinolinol
Description
3-Allyl-2,6-dimethyl-4-quinolinol is a quinoline derivative characterized by a hydroxyl group at the 4-position, methyl groups at positions 2 and 6, and an allyl substituent at position 3. The quinoline scaffold is a bicyclic structure comprising a benzene ring fused to a pyridine ring, which confers unique electronic and steric properties. The allyl group introduces conformational flexibility and moderate lipophilicity, while the methyl groups at positions 2 and 6 may stabilize the molecular structure through steric effects. Although direct data on this compound are absent in the provided evidence, structural analogs in the literature allow inferences about its physicochemical and biological behavior.
Properties
IUPAC Name |
2,6-dimethyl-3-prop-2-enyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-5-11-10(3)15-13-7-6-9(2)8-12(13)14(11)16/h4,6-8H,1,5H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSBOSRWALTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Analysis
Key structural differences between 3-allyl-2,6-dimethyl-4-quinolinol and analogous compounds include:
- 4-Position Functionalization: this compound: Hydroxyl group (quinolinol) . 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Amino group (electron-donating) with aryl substituents at positions 2 and 3 . 3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-one (42–44): Ketone (4-oxo) with aminomethyl and pentyl groups . 3-Acetyl-2,4-dimethylquinolin-1-ium chloride: Positively charged quinolinium ion with acetyl and methyl groups .
- Methyl groups at positions 2 and 6 in the target compound may reduce steric hindrance compared to 3-Acetyl-2,4-dimethylquinolin-1-ium chloride, which has methyl groups at positions 2 and 4 .
Physical and Chemical Properties
- Melting Points: The quinolinium salt in has a lower melting point (120–122°C) compared to 4k (223–225°C), likely due to ionic interactions and crystal packing differences .
- Solubility: The hydroxyl group in this compound may enhance aqueous solubility relative to the 4-oxo and quinolinium derivatives.
Crystallographic and Conformational Insights
- Planarity: The fused-ring system in ’s quinolinium salt is nearly planar (r.m.s. deviation = 0.039 Å), with substituents like acetyl groups adopting perpendicular orientations . The allyl group in the target compound may introduce torsional strain, altering π-π stacking interactions critical for crystallization.
- Hydrogen Bonding: The hydroxyl group in this compound could form intermolecular hydrogen bonds, contrasting with the ionic N–H⋯Cl interactions observed in .
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